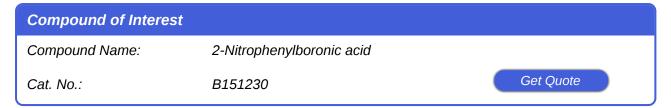


Mass Spectrometry Analysis of 2-Nitrophenylboronic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of **2-Nitrophenylboronic acid** (2-NPBA). It covers expected ion formation, potential fragmentation pathways, and detailed experimental protocols to aid in the accurate identification and characterization of this important chemical reagent. Due to its role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, robust analytical methods for 2-NPBA are crucial for quality control and reaction monitoring.[1][2]

Core Concepts in Mass Spectrometry of 2-Nitrophenylboronic Acid

2-Nitrophenylboronic acid (Molecular Formula: C₆H₆BNO₄, Exact Mass: 167.0390) can be effectively analyzed using electrospray ionization (ESI) mass spectrometry.[3][4] The choice of positive or negative ion mode will influence the observed ions and their fragmentation patterns. A key challenge in the analysis of boronic acids is their propensity to form cyclic anhydrides (boroxines) and other adducts, which can complicate spectral interpretation.[5]

Expected Molecular Ions

The primary ions expected in the mass spectrum of 2-NPBA will depend on the ionization mode.



Ionization Mode	Expected Ion	Formula	Calculated m/z	Notes
Negative ESI	[M-H] ⁻	[C6H5BNO4] [−]	166.03	Deprotonated molecule.
Positive ESI	[M+H] ⁺	[C6H6BNO4+H]+	168.05	Protonated molecule.
Positive ESI	[M+Na]+	[C6H6BNO4+Na] +	190.02	Sodium adduct, common with ESI.
Positive ESI	[M+K] ⁺	[C6H6BNO4+K]+	205.99	Potassium adduct, common with ESI.

Consideration of Boronic Acid Anhydride (Boroxine)

Boronic acids can dehydrate to form a cyclic trimeric anhydride, known as a boroxine. For 2-NPBA, this would have the formula C₁₈H₁₂B₃N₃O₆. The presence of this species should be considered, especially if the sample has been stored for a prolonged period or handled under conditions that favor dehydration.

Ionization Mode	Expected Ion	Formula	Calculated m/z
Positive ESI	[M_boroxine+H]+	[C18H12B3N3O6+H]+	412.09
Positive ESI	[M_boroxine+Na]+	[C18H12B3N3O6+Na]+	434.07

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation of 2-NPBA is influenced by the presence of the nitro group and the boronic acid moiety. Drawing parallels from studies on other nitroaromatic compounds, key fragmentation pathways can be predicted.[6] Ortho-effects, due to the proximity of the nitro and boronic acid groups, can also influence fragmentation.[6]



Negative Ion Mode Fragmentation of [M-H]⁻ (m/z 166.03)

In negative ion mode, fragmentation of the deprotonated molecule is expected to involve losses related to the nitro and boronic acid groups.

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss	Proposed Fragment Structure
166.03	149.03	OH (17.00)	Loss of a hydroxyl group from the boronic acid.
166.03	120.02	NO ₂ (46.01)	Loss of the nitro group.
166.03	136.02	NO (30.01)	Loss of nitric oxide.
120.02	76.04	B(OH) ₂ (43.98)	Subsequent loss of the boronic acid group.

Positive Ion Mode Fragmentation of [M+H]+ (m/z 168.05)

In positive ion mode, fragmentation of the protonated molecule will likely involve similar neutral losses.



Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss	Proposed Fragment Structure
168.05	150.04	H ₂ O (18.01)	Loss of a water molecule from the boronic acid.
168.05	122.04	NO ₂ (46.01)	Loss of the nitro group.
150.04	122.04	CO (28.00)	Loss of carbon monoxide from the phenyl ring.
122.04	77.04	B(OH) ₂ (44.00)	Subsequent loss of the boronic acid group.

Experimental Protocols

The following protocols provide a starting point for the analysis of **2-Nitrophenylboronic acid** by LC-MS. Optimization may be required depending on the specific instrumentation used.

Sample Preparation

- Standard Solution: Accurately weigh and dissolve **2-Nitrophenylboronic acid** in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of 1 mg/mL.
- Working Solution: Dilute the stock solution with a mixture of the mobile phase solvents (e.g., 50:50 methanol:water) to a final concentration of 10 μg/mL for direct infusion or LC-MS analysis.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

A high-throughput method for boronic acids has been developed using UPLC-ESI-MS.[5]

• Chromatographic Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is suitable for separation.



- Mobile Phase A: 10 mM ammonium acetate in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A gradient elution can be optimized to ensure separation from impurities and potential degradation products.
- Flow Rate: Dependent on the column dimensions (analytical or UPLC).
- Injection Volume: 1-10 μL.

Mass Spectrometer Settings (Negative ESI Mode)

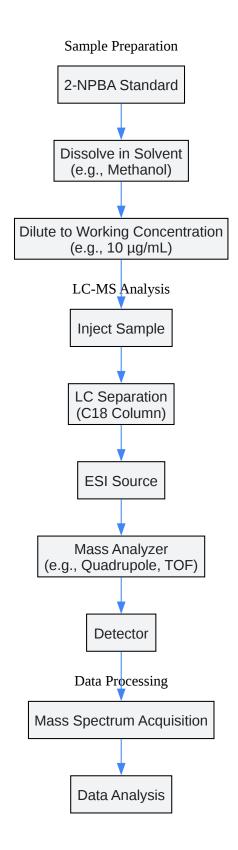
Negative ion mode is often preferred for acidic compounds like boronic acids.

- Ionization Source: Electrospray Ionization (ESI)
- · Polarity: Negative
- Capillary Voltage: 3.0 4.5 kV
- Cone Voltage: 20 40 V (Optimize for minimal in-source fragmentation)
- Source Temperature: 120 150 °C
- Desolvation Temperature: 300 400 °C
- Desolvation Gas Flow: 600 800 L/hr
- Mass Range: m/z 50 500
- Collision Gas: Argon
- Collision Energy (for MS/MS): A range of 10-30 eV should be investigated to obtain informative fragment ions.

Visualizations Experimental Workflow



The general workflow for the LC-MS analysis of **2-Nitrophenylboronic acid** is depicted below.



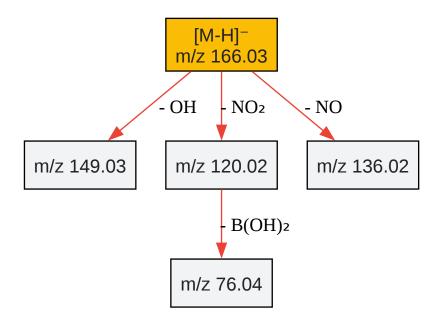
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Caption: General workflow for LC-MS analysis of 2-NPBA.

Proposed Fragmentation Pathway (Negative Ion Mode)

The following diagram illustrates a potential fragmentation pathway for the [M-H]⁻ ion of **2-Nitrophenylboronic acid**.



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Caption: Proposed fragmentation of 2-NPBA in negative ESI.

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